molecular formula C11H12ClNO4 B3008268 2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid CAS No. 437982-64-4

2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid

Cat. No.: B3008268
CAS No.: 437982-64-4
M. Wt: 257.67
InChI Key: QGXQYVWTAFXXSY-UHFFFAOYSA-N
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Description

2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid is an organic compound with the molecular formula C11H12ClNO4 It is characterized by the presence of a phenylacetic acid moiety substituted with a 2-chloroethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminophenylacetic acid and 2-chloroethanol.

    Formation of Intermediate: The 4-aminophenylacetic acid is reacted with phosgene to form the corresponding isocyanate intermediate.

    Final Product Formation: The isocyanate intermediate is then reacted with 2-chloroethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form the corresponding carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(2-Bromoethoxy)carbonyl]amino}phenyl)acetic acid
  • 2-(4-{[(2-Iodoethoxy)carbonyl]amino}phenyl)acetic acid
  • 2-(4-{[(2-Fluoroethoxy)carbonyl]amino}phenyl)acetic acid

Uniqueness

2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid is unique due to the presence of the chloroethoxy group, which imparts specific chemical reactivity and biological activity. This compound’s distinct properties make it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-[4-(2-chloroethoxycarbonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c12-5-6-17-11(16)13-9-3-1-8(2-4-9)7-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXQYVWTAFXXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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